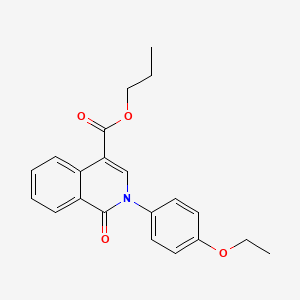

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

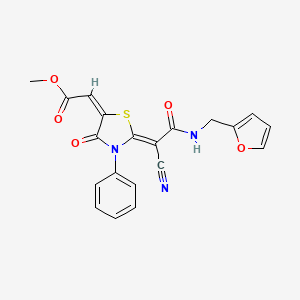

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde was carried out by the treatment of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine . 3-Alkenyl-5-chloro-1-(2-chloroethyl)-1H-pyrazoles were formed as a result of the elimination of HCl from the corresponding 3-(α-chloroalkyl)-1H-pyrazoles in DMF at 150°C .Molecular Structure Analysis

The crystal structure of this compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, 3-Methyl-1H-Pyrazole-4-Carbaldehyde, include a density of 1.238±0.06 g/cm3 (Predicted), melting point of 107-108.5°C, boiling point of 295.9±20.0 °C (Predicted), flash point of 137.2°C, and vapor pressure of 0.00148mmHg at 25°C .Mecanismo De Acción

are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Over the past few years, both pyrazoles and their derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory . Many pyrazoles are currently being tested and clinically evaluated as potential new drugs .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It is also relatively inexpensive, making it a viable option for use in large-scale experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.

Direcciones Futuras

There are a number of future directions for research on 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde. One area of research is the development of new drugs based on this compound for the treatment of pain, inflammation, and cancer. Another area of research is the study of the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy and safety profiles. Additionally, this compound may have potential applications in agriculture and material science, which warrant further investigation.

Métodos De Síntesis

The synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde involves the reaction of 5-chloro-3-methyl-1-propyl-1H-pyrazole with 4-formylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it a viable compound for various applications.

Aplicaciones Científicas De Investigación

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde has been studied extensively for its potential applications in medicine. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential use as an anti-cancer agent. It has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-3-methyl-1-propylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-4-11-8(9)7(5-12)6(2)10-11/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQNHVPZVCNMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B2940247.png)

![2-(Difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2940248.png)

![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940263.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2940264.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2940265.png)